molecular formula C8H14N4O2 B3041943 Tert-butyl 3-azidoazetidine-1-carboxylate CAS No. 429672-02-6

Tert-butyl 3-azidoazetidine-1-carboxylate

Cat. No. B3041943
M. Wt: 198.22 g/mol
InChI Key: ZHQJKBCCOFSQEM-UHFFFAOYSA-N
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Description

“Tert-butyl 3-azidoazetidine-1-carboxylate” likely belongs to the class of organic compounds known as azetidines . Azetidines are compounds containing an azetidine ring, which is a four-membered heterocyclic with one nitrogen atom and three carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would consist of an azetidine ring, which is a four-membered ring with one nitrogen and three carbon atoms. Attached to one of the carbon atoms on the ring would be an azido group (-N3) and a tert-butyl carboxylate group (-COOC(CH3)3) .


Chemical Reactions Analysis

The azido group is known to be quite reactive and can participate in various reactions such as the Staudinger reaction or Click Chemistry . The tert-butyl carboxylate group is generally stable but can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would largely depend on the functional groups present. For instance, the presence of the azido group might confer some degree of polarity to the molecule. The tert-butyl carboxylate group is a bulky group and could influence the compound’s solubility and reactivity .

Scientific Research Applications

“Tert-butyl 3-azidoazetidine-1-carboxylate” is a chemical compound that exhibits unique properties allowing for diverse applications in scientific research. It’s used in various fields such as drug synthesis, catalysis, and material science.

One of the related compounds, “tert-Butyl 3-Iodoazetidine-1-carboxylate”, has been used in a molecular dynamics simulation . In the experiment, a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate was treated with imidazole, triphenylphosphine, and iodine in toluene at 100℃ for 1 hour .

    tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate hydrochloride

    This compound is used in various chemical reactions due to its unique chemical properties. However, the specific applications are not mentioned in the source.

    tert-Butyl 3-methylazetidine-1-carboxylate

    This compound is used in various chemical reactions. The specific applications are not mentioned in the source.

    tert-Butyloxycarbonyl-protected amino acid ionic liquids

    These are a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). They are used to expand the applicability of AAILs.

    tert-Butyl 3-Iodoazetidine-1-carboxylate

    This compound has been used in a molecular dynamics simulation. In the experiment, a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate was treated with imidazole, triphenylphosphine, and iodine in toluene at 100℃ for 1 hour.

Future Directions

The study and application of azetidine derivatives have been a topic of interest in medicinal chemistry due to their presence in various biologically active compounds . Therefore, “Tert-butyl 3-azidoazetidine-1-carboxylate” could potentially be of interest in the synthesis of new pharmaceuticals or materials .

properties

IUPAC Name

tert-butyl 3-azidoazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2/c1-8(2,3)14-7(13)12-4-6(5-12)10-11-9/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQJKBCCOFSQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-azidoazetidine-1-carboxylate

Synthesis routes and methods I

Procedure details

To a solution of 1-t-butoxycarbonyl-3-(methanesulfonyloxy)azetidine (4.71 g, 18.7 mmol) (obtained as described in Reference Example 57(1)) in dimethylformamide (140 ml) was added sodium azide (3.65 g, 56.1 mmol), and the mixture was stirred in an oil bath (90° C.) overnight. After checking the completion of the reaction, the reaction mixture was partitioned between ethyl acetate and 10% aqueous sodium chloride solution. The organic layer was washed with saturated aqueous sodium hydrogencarbonate solution and saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified by chromatography on a silica gel column using n-hexane: ethyl acetate (4:1) as the eluant to afford 3-azido-1-(t-butoxycarbonyl)-azetidine (3.44 g, yield 93%) as a colorless oil.
Quantity
4.71 g
Type
reactant
Reaction Step One
Quantity
3.65 g
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of methane sulfonate (930 mg, 3.70 mmol, Example 316) in dimethylformamide (20 mL), sodium azide (962 mg, 14.8 mmol, Aldrich) was added and the mixture was stirred at 90° C. overnight. The mixture was poured into water and extracted with ethyl acetate (5×10 mL) and the extracts were combined, washed with water, brine and dried with sodium sulfate. The solvent was removed to give a clear oil. 710 mg, 97%. The compound was directly used for the next step.
Quantity
930 mg
Type
reactant
Reaction Step One
Quantity
962 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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